1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl-
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Overview
Description
1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl- is an organic compound with the molecular formula C11H18N2O. It is a derivative of ethanediamine, where one of the nitrogen atoms is substituted with a 4-methoxyphenyl group and the other nitrogen atom is substituted with two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl- typically involves the reaction of 1,2-ethanediamine with 4-methoxybenzaldehyde in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide
Reducing Agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Major Products Formed
Oxidation: Imines, amides
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl-
- 1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-diethyl-
- 1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dipropyl-
- 1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dibutyl-
Uniqueness
1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group enhances its ability to interact with aromatic systems, while the dimethyl substitution on the nitrogen atom influences its steric and electronic characteristics.
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-13(2)9-8-12-10-4-6-11(14-3)7-5-10/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
DGUHANJFDCQQPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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